![molecular formula C7H10O4 B14314351 3-[(Furan-2-yl)oxy]propane-1,2-diol CAS No. 110074-28-7](/img/structure/B14314351.png)
3-[(Furan-2-yl)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Furan-2-yl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a furan ring attached to a propane-1,2-diol moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)oxy]propane-1,2-diol typically involves the reaction of furan-2-ylmethanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Furan-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the propane-1,2-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid, 3-[(Furan-2-yl)oxy]propane-1,2-dial.
Reduction: this compound alcohol derivatives.
Substitution: Substituted furan derivatives and modified propane-1,2-diol compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Furan-2-yl)oxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-[(Furan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Furan-2-yl)methoxy]propane-1,2-diol: Similar structure but with a methoxy group instead of an oxy group.
2-(Furan-2-yl)ethanol: Lacks the propane-1,2-diol moiety.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the diol moiety.
Uniqueness
3-[(Furan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a furan ring and a propane-1,2-diol moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110074-28-7 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
3-(furan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C7H10O4/c8-4-6(9)5-11-7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 |
InChI-Schlüssel |
IVPKJUNKGJKWSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


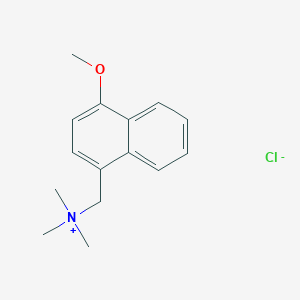

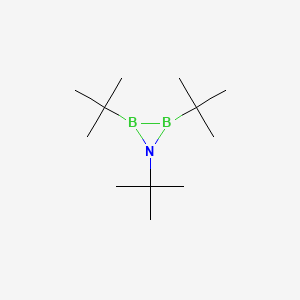
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
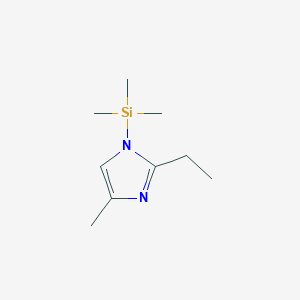
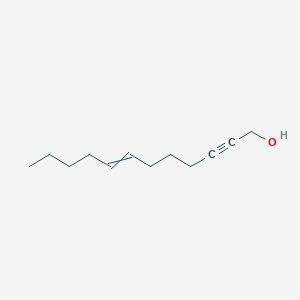
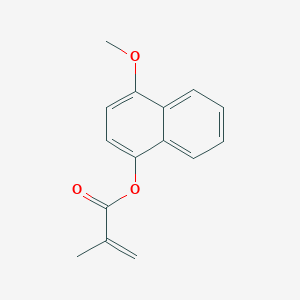
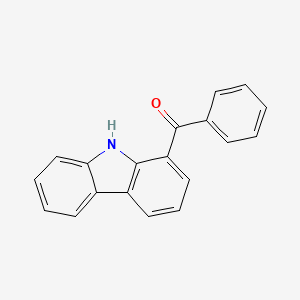
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

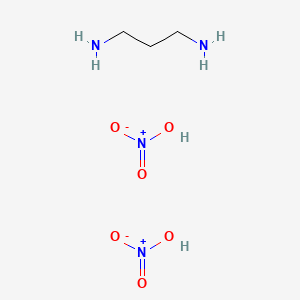
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
